molecular formula C11H13N3S B13858113 6-Piperazin-1-yl-1,3-benzothiazole

6-Piperazin-1-yl-1,3-benzothiazole

Cat. No.: B13858113
M. Wt: 219.31 g/mol
InChI Key: GFPMSMMJLACFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of both piperazine and benzothiazole. This hybrid structure is significant in medicinal chemistry due to its potential biological activities. The compound is known for its applications in various fields, including pharmacology, where it acts as a scaffold for the development of drugs with diverse therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperazin-1-yl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminobenzenethiol with piperazine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as ethanol or toluene, followed by purification steps like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

6-Piperazin-1-yl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Piperazin-1-yl-1,3-benzothiazole involves its interaction with various molecular targets. In medicinal applications, it acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. The compound can also inhibit certain enzymes, thereby affecting biochemical pathways related to microbial growth and viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperazin-1-yl)-1,2-benzothiazole
  • N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-piperazinyl)propanamide

Uniqueness

6-Piperazin-1-yl-1,3-benzothiazole is unique due to its hybrid structure, which imparts a combination of properties from both piperazine and benzothiazole. This uniqueness makes it a versatile scaffold in drug design, offering potential advantages in terms of biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

6-piperazin-1-yl-1,3-benzothiazole

InChI

InChI=1S/C11H13N3S/c1-2-10-11(15-8-13-10)7-9(1)14-5-3-12-4-6-14/h1-2,7-8,12H,3-6H2

InChI Key

GFPMSMMJLACFTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.